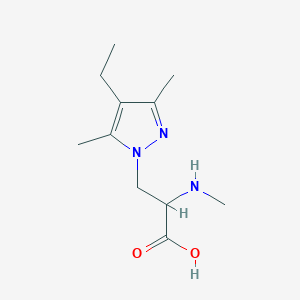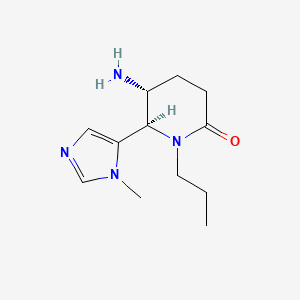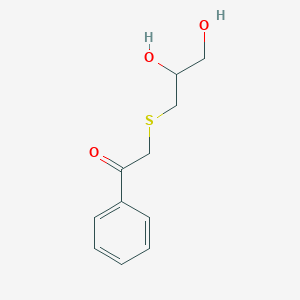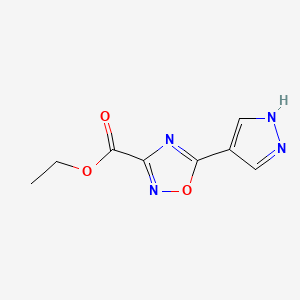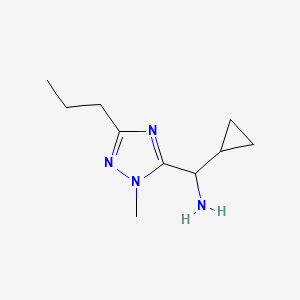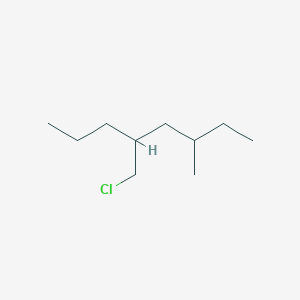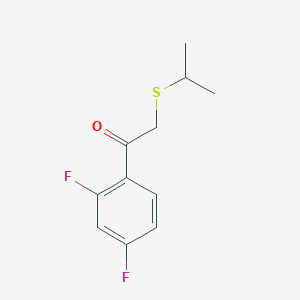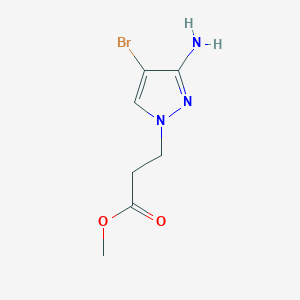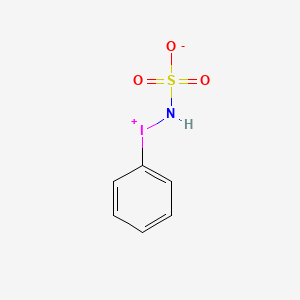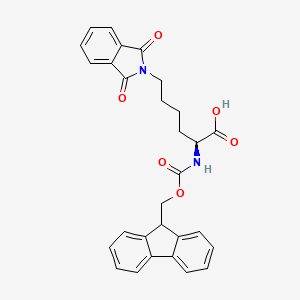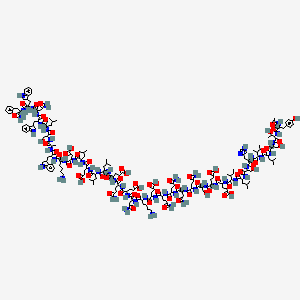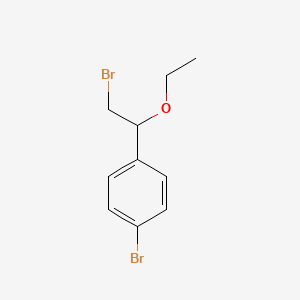
1-Bromo-4-(2-bromo-1-ethoxyethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-4-(2-bromo-1-ethoxyethyl)benzene is an organic compound with the molecular formula C10H12Br2O It is a derivative of benzene, where the benzene ring is substituted with a bromo group at the 1-position and a 2-bromo-1-ethoxyethyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-bromo-1-ethoxyethyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the electrophilic aromatic substitution reaction, where benzene is first brominated to form bromobenzene. This intermediate can then undergo further reactions to introduce the 2-bromo-1-ethoxyethyl group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions. The use of catalysts and specific reaction conditions ensures high yield and purity of the final product .
化学反应分析
Types of Reactions: 1-Bromo-4-(2-bromo-1-ethoxyethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The ethoxyethyl group can undergo oxidation or reduction, leading to different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidation of the ethoxyethyl group can lead to the formation of aldehydes or carboxylic acids.
科学研究应用
1-Bromo-4-(2-bromo-1-ethoxyethyl)benzene has several applications in scientific research:
作用机制
The mechanism of action of 1-Bromo-4-(2-bromo-1-ethoxyethyl)benzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, while the ethoxyethyl group can undergo nucleophilic attacks. These interactions lead to the formation of different intermediates and products, depending on the reaction conditions .
相似化合物的比较
1-Bromo-4-ethylbenzene: Similar structure but with an ethyl group instead of the 2-bromo-1-ethoxyethyl group.
1-Bromo-4-(2-phenylethyl)benzene: Contains a phenylethyl group instead of the ethoxyethyl group.
Uniqueness: 1-Bromo-4-(2-bromo-1-ethoxyethyl)benzene is unique due to the presence of both bromine atoms and the ethoxyethyl group, which confer distinct chemical properties and reactivity compared to other similar compounds .
属性
分子式 |
C10H12Br2O |
|---|---|
分子量 |
308.01 g/mol |
IUPAC 名称 |
1-bromo-4-(2-bromo-1-ethoxyethyl)benzene |
InChI |
InChI=1S/C10H12Br2O/c1-2-13-10(7-11)8-3-5-9(12)6-4-8/h3-6,10H,2,7H2,1H3 |
InChI 键 |
RMQRWFFTLYLVNT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(CBr)C1=CC=C(C=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


